N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
Description
N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule characterized by two critical structural motifs:
- A 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group: This moiety features a methoxy substituent at the para position and a 2-oxopiperidinyl ring at the meta position of the phenyl ring. The oxopiperidinyl group introduces a lactam structure, which may enhance hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-29-22-12-10-19(15-21(22)26-13-5-4-8-24(26)28)25-23(27)16-30-20-11-9-17-6-2-3-7-18(17)14-20/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGIJELPYRMDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxyphenylamine with 2-oxopiperidine to form an intermediate, which is then coupled with 2-naphthalen-2-yloxyacetic acid under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule. .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their biological/chemical properties:
Key Observations:
Cytotoxicity vs. Receptor Modulation: The morpholinoethyl analog () shares the naphthyloxy-acetamide core but exhibits cytotoxicity, likely due to its basic morpholine group enhancing cellular uptake. In contrast, sulfonamide derivatives (e.g., I178) modulate EPAC1, suggesting that the nitrogen substituent dictates target specificity .
Positional Isomerism :
- The isomer in (methoxy at 3-position vs. 4-position) underscores the importance of substituent placement. Meta-substitution on the phenyl ring could sterically hinder interactions with biological targets compared to para-substitution.
Heterocyclic Modifications: Replacement of the oxopiperidinyl ring with azetidinone or thioxo-oxadiazole () shifts activity toward antimicrobial effects, highlighting the role of heterocycles in determining mechanistic pathways.
Synthetic Accessibility :
- Copper-catalyzed azide-alkyne cycloaddition () and cyclocondensation () are common methods for analogous compounds. The target compound’s synthesis likely requires regioselective coupling of the oxopiperidinyl-phenyl precursor with naphthyloxy-acetamide.
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a methoxy group, a piperidinone ring, and a naphthalene moiety, which may enhance its pharmacological profile. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 388.46 Da. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | 388.46 Da |
| LogP | 3.11 |
| Polar Surface Area (Ų) | 72 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can disrupt tumor growth and proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways that are critical for various physiological processes.
- Protein Binding : The compound may interact with proteins, affecting their structure and function, which can lead to altered cellular responses.
Biological Activity and Case Studies
Recent studies have highlighted the potential of compounds similar to this compound in various biological contexts:
Anticancer Activity
Research indicates that derivatives of oxopiperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to oxopiperidines have been shown to inhibit cell growth in human cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| HT-29 | 20 | |
| M21 | 18 |
Structure–Activity Relationship (SAR)
The structural modifications of oxopiperidine derivatives play a critical role in their biological activity. For instance, the presence of methoxy and naphthalene groups has been associated with enhanced lipophilicity and improved binding affinity towards biological targets. Studies suggest that optimizing these structural features can lead to compounds with greater selectivity and potency against cancer cells.
Q & A
Basic: What are the key steps and optimal conditions for synthesizing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide?
The synthesis involves multi-step reactions starting with precursor functionalization. Key steps include:
- Substitution reactions to introduce the methoxy and 2-oxopiperidinyl groups onto the phenyl ring under alkaline conditions.
- Coupling reactions using condensing agents (e.g., DCC or EDC) to attach the naphthalen-2-yloxyacetamide moiety.
Optimal conditions include: - Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct minimization .
- Purification : Column chromatography with silica gel and solvent gradients (e.g., ethyl acetate/hexane) .
Basic: How is the structural characterization of this compound performed?
Characterization employs:
- NMR spectroscopy : H and C NMR to confirm aromatic proton environments and amide/ether linkages. Key peaks include δ 7.8–8.2 ppm (naphthalene protons) and δ 3.7 ppm (methoxy group) .
- IR spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (ether C-O) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 449.18) .
Basic: What is the proposed mechanism of action for this compound in biological systems?
The compound likely acts as a small-molecule inhibitor targeting enzymes or receptors. For example:
- Factor Xa (FXa) inhibition : The 2-oxopiperidinyl and naphthyloxy groups may bind to the enzyme’s active site, disrupting coagulation .
- Receptor antagonism : Structural analogs show metabotropic glutamate receptor (mGluR) antagonism, suggesting similar interactions .
Advanced: How can researchers optimize reaction yields while minimizing byproducts during synthesis?
Methodological strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl) or palladium catalysts for regioselective coupling .
- Solvent optimization : Compare DCM (polar aprotic) vs. DMF (high polarity) to balance reaction rate and purity .
- In-line monitoring : Employ TLC or HPLC to track intermediates and adjust stoichiometry in real time .
Advanced: How to resolve contradictions in reported reaction conditions (e.g., solvent polarity effects)?
Contradictions arise from differing precursor solubilities or competing reaction pathways. Approaches:
- Design of Experiments (DoE) : Systematically vary solvents (e.g., DCM, THF, acetonitrile) and temperatures to identify Pareto-optimal conditions .
- Computational modeling : Use DFT calculations to predict solvent effects on transition states .
Advanced: What methodologies are used for structure-activity relationship (SAR) studies of this compound?
SAR studies focus on:
- Functional group substitution : Compare analogs with fluorophenyl (enhanced bioavailability) vs. methyl groups (steric effects) .
- In vitro assays : Test inhibition potency (IC) against FXa or receptor binding affinity (K) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., FXa) to map binding interactions .
Advanced: How to investigate its interaction with biomolecules at the molecular level?
Techniques include:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized targets .
- Molecular dynamics simulations : Model ligand-protein interactions over nanosecond timescales to identify key residues .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Basic: What are the solubility and stability profiles under laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM) and ethanol, but poorly in aqueous buffers (<1 mM) .
- Stability : Stable at 4°C in inert atmospheres; degrades at pH <3 or >10 due to amide hydrolysis .
Advanced: What analytical methods are used to assess degradation pathways?
- Forced degradation studies : Expose to heat, light, or oxidative conditions (HO), followed by:
Advanced: How to design pharmacological profiling experiments for this compound?
- In vitro profiling : Screen against kinase panels or GPCR arrays to identify off-target effects .
- Pharmacokinetics : Conduct rodent studies to measure bioavailability (AUC), half-life (t), and tissue distribution .
- Toxicology : Assess hepatotoxicity via ALT/AST assays and genotoxicity via Ames testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
